molecular formula C10H8ClFO3 B1457194 2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde CAS No. 924626-80-2

2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde

Cat. No.: B1457194
CAS No.: 924626-80-2
M. Wt: 230.62 g/mol
InChI Key: LYMDICROKQTMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with chloro, fluorine, and dioxolane groups

Scientific Research Applications

2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that it may interact with transition metal catalysts in these reactions.

Mode of Action

It’s plausible that it may participate in carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . In this process, the compound could interact with a transition metal catalyst, facilitating the formation of new carbon–carbon bonds.

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions , it may influence pathways involving the synthesis of complex organic molecules.

Result of Action

Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a suitable solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluorine substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzoic acid.

    Reduction: 2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(1,3-dioxolan-2-yl)pyridine
  • 2-Chloro-3-(1,3-dioxolan-2-yl)-7-methylquinoline
  • 2-Chloro-3-(1,3-dioxolan-2-yl)-6-methoxyquinoline

Uniqueness

2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde is unique due to the presence of both chloro and fluorine substituents on the benzaldehyde core, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c11-9-6(10-14-3-4-15-10)1-2-8(12)7(9)5-13/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMDICROKQTMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C(=C(C=C2)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (4.25 mL) in tetrahydrofuran (25 ml) was added dropwise 1.6 mol/L solution (18.9 mL) of n-butyllithium in hexane at −78° C., and the mixture was stirred at 0° C. for 1 hr. To the prepared lithium diisopropylamide was added dropwise a solution of 2-(2-chloro-4-fluorophenyl)-1,3-dioxolane (5.34 g) in tetrahydrofuran (25 mL) at −78° C. The mixture was stirred at the same temperature for 1 hr, and N,N-dimethylformamide (2.3 mL) was added thereto. The reaction mixture was stirred for 30 min, and acetic acid was added thereto. After the temperature of the reaction mixture was raised to room temperature, water was added to the mixture, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (developing solvent: hexane-ethyl acetate=9:1→1:1) and recrystallized from hexane to give the title compound as a colorless solid (yield: 3.96 g).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
solvent
Reaction Step Two
Quantity
4.25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
18.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.34 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde
Reactant of Route 2
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde
Reactant of Route 5
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde
Reactant of Route 6
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.